molecular formula C16H16N2O2 B12213033 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12213033
M. Wt: 268.31 g/mol
InChI Key: KRZKUGLXLVXTJH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a dimethoxyphenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then cyclized using appropriate reagents to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of ethanol or methanol as solvents and sodium hydroxide as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine stands out due to its unique combination of a dimethoxyphenyl group and a methyl group on the imidazo[1,2-a]pyridine core. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H16N2O2/c1-11-5-4-8-18-10-13(17-16(11)18)12-6-7-14(19-2)15(9-12)20-3/h4-10H,1-3H3

InChI Key

KRZKUGLXLVXTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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